2-Benzyl-2,8-diaza-spiro[5.5]undecane
Description
Structure
3D Structure
Properties
IUPAC Name |
2-benzyl-2,8-diazaspiro[5.5]undecane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2/c1-2-6-15(7-3-1)12-18-11-5-9-16(14-18)8-4-10-17-13-16/h1-3,6-7,17H,4-5,8-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOWXMZNSTISHLF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCCN(C2)CC3=CC=CC=C3)CNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80405776 | |
| Record name | 2-Benzyl-2,8-diaza-spiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
401648-35-9 | |
| Record name | 2-Benzyl-2,8-diaza-spiro[5.5]undecane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80405776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 Benzyl 2,8 Diaza Spiro 5.5 Undecane and Its Derivatives
Retrosynthetic Analysis of the 2,8-Diaza-spiro[5.5]undecane Skeleton
A retrosynthetic analysis of the 2,8-diaza-spiro[5.5]undecane core suggests several potential disconnections. The spirocyclic nature of the molecule, with two nitrogen-containing rings sharing a single carbon atom, is the key challenge. A logical approach involves disconnecting the bonds adjacent to the spirocenter or one of the nitrogen atoms.
One common strategy for similar spirocyclic diamines involves the disconnection of one of the piperidine (B6355638) rings, leading to a substituted piperidine precursor. For the 2,8-diaza-spiro[5.5]undecane skeleton, this could involve retrosynthetic cleavage to a 4-amino-4-(aminomethyl)cyclohexanone or a related derivative. Another approach could involve the formation of the spirocenter via an intramolecular reaction on a suitably functionalized acyclic or monocyclic precursor.
For instance, the synthesis of the related 3,9-diazaspiro[5.5]undecane has been approached by constructing the two piperidine rings around a central quaternary carbon. A patent describes a method starting from N-benzyl piperidine-4-ketone, highlighting a strategy that builds one ring upon another pre-existing one. google.com
A generalized retrosynthetic scheme for a diazaspiro[5.5]undecane could be envisioned as follows:
Disconnection A: Intramolecular cyclization of a piperidine ring onto a pre-formed piperidine.
Disconnection B: Double cyclization from a central precursor containing the spiro-carbon.
Disconnection C: Ring expansion or rearrangement of a smaller spirocyclic system.
Key Ring-Forming Reactions for Spirocyclic Construction
Cycloaddition reactions can be a powerful tool for the construction of spirocyclic systems. While not extensively documented for diazaspiro[5.5]undecanes, Diels-Alder reactions or other cycloadditions could potentially be employed to create the carbocyclic portion of the spirocycle, which is then further functionalized to introduce the nitrogen atoms.
Intramolecular condensation reactions are a more common approach for the synthesis of diazaspirocycles. For example, a Dieckmann-type condensation of a precursor with two ester groups and two amino groups could be envisioned to form one of the piperidone rings, which can then be reduced.
A documented synthesis for 3,9-diazaspiro[5.5]undecane utilizes the reaction of N-benzyl piperidine-4-ketone with ethyl cyanoacetate, followed by hydrolysis, decarboxylation, and reduction. google.com This multi-step process effectively builds the second piperidine ring onto the first.
| Reaction Type | Precursors | Product | Reference Isomer |
| Knoevenagel Condensation/Cyclization | N-benzyl-4-piperidone, Ethyl Cyanoacetate | Dicyanodioxo-diazaspiro[5.5]undecane derivative | 3,9- |
| Reductive Cyclization | Functionalized α-amino nitrile | Diazaspiro[5.5]undecane | 1,8- |
Intramolecular nucleophilic substitution is another key strategy for forming the second ring of the spirocycle. This typically involves a piperidine ring with a leaving group at the 4-position and a nucleophilic side chain. The synthesis of 1,8-diazaspiro[5.5]undecane derivatives has been achieved through the in-situ intramolecular nucleophilic alkylation of an imine salt generated from a functionalized α-amino nitrile. epfl.ch
Introduction and Derivatization of the Benzyl (B1604629) Moiety
Once the 2,8-diaza-spiro[5.5]undecane core is synthesized, the benzyl group can be introduced onto one of the nitrogen atoms.
Direct N-alkylation is a straightforward method for benzylation. This would involve reacting the parent 2,8-diaza-spiro[5.5]undecane with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base to neutralize the hydrohalic acid formed. The choice of base and solvent is crucial to control the selectivity of mono- versus di-benzylation, especially if only one nitrogen is to be functionalized.
Reductive amination offers an alternative route. This would involve reacting the parent diamine with benzaldehyde (B42025) to form an imine or aminal, which is then reduced in situ with a reducing agent such as sodium borohydride (B1222165) or sodium triacetoxyborohydride. This method is often milder than direct alkylation and can offer better control over the reaction.
| Method | Reagents | General Conditions |
| N-Alkylation | Benzyl halide (e.g., Benzyl bromide), Base (e.g., K2CO3, Et3N) | Inert solvent (e.g., DMF, CH3CN), Room temperature to moderate heating |
| Reductive Amination | Benzaldehyde, Reducing agent (e.g., NaBH4, NaBH(OAc)3) | Alcoholic solvent (e.g., Methanol, Ethanol), Often acidic or basic catalysis |
Post-Spirocyclization Functionalization of the Benzyl Group
The N-benzyl group in 2-Benzyl-2,8-diaza-spiro[5.5]undecane serves a dual role: it can act as a protecting group for the nitrogen atom and as a handle for further molecular elaboration. Functionalization of this group after the formation of the spirocyclic core can be categorized into two main transformations: modification of the aromatic ring and cleavage of the benzyl group.
Aromatic Ring Modification: Electrophilic aromatic substitution on the benzyl group's phenyl ring allows for the introduction of various substituents, altering the electronic and steric properties of the molecule. A notable example is nitration. Research on related N-benzylated nitrogenous cage compounds has shown that nitration can occur selectively at the para-position of the benzyl groups. researchgate.net The use of reagents like ammonium (B1175870) nitrate (B79036) in sulfuric acid has proven effective for this transformation. researchgate.net This selective functionalization provides a pathway to introduce nitro groups, which can be subsequently reduced to amines, enabling further diversification of the molecular structure.
However, other common electrophilic aromatic substitutions, such as Friedel-Crafts reactions, are often incompatible with substrates containing amine functionalities. The nitrogen atom in the piperidine ring can act as a Lewis base, coordinating with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This coordination deactivates the catalyst and places a positive charge adjacent to the aromatic ring, hindering the electrophilic substitution process.
Cleavage of the Benzyl Group (Debenzylation): The benzyl group is frequently employed as a protecting group that can be removed under specific conditions. Catalytic hydrogenolysis is a standard method for N-debenzylation. This reaction typically involves hydrogen gas and a palladium catalyst, such as palladium on carbon (Pd/C) or palladium hydroxide (B78521) (Pearlman's catalyst), to cleave the C-N bond and release the secondary amine. In some cases, acidic conditions can also be used to cleave benzyl-type protecting groups; for instance, trifluoroacetic acid (TFA) has been used to remove substituted benzyl groups from piperidine rings.
Stereoselective Synthesis of this compound
Controlling the three-dimensional arrangement of atoms is a critical aspect of modern organic synthesis, particularly for creating complex molecules with potential biological activity. The stereoselective synthesis of the this compound scaffold can be approached through several key strategies.
Chiral Auxiliary Strategies
A chiral auxiliary is a stereogenic unit temporarily incorporated into a prochiral substrate to guide the stereochemical outcome of a subsequent reaction. After the desired stereocenter is set, the auxiliary is removed. For the synthesis of chiral piperidine-containing structures like the diazaspiro[5.5]undecane core, auxiliaries derived from natural products are often employed.
One effective strategy involves using carbohydrate-derived auxiliaries. For example, D-arabinopyranosylamine has been successfully used as a chiral auxiliary in domino Mannich-Michael reactions to produce highly substituted piperidine derivatives with excellent diastereoselectivity. nih.gov In such a strategy, an imine is formed between the chiral amine auxiliary and an aldehyde. The auxiliary then directs the facial attack of a nucleophile (like a diene), setting the stereochemistry of the newly formed piperidine ring. nih.gov This principle can be extended to the construction of the spirocyclic system, where the auxiliary would guide the intramolecular cyclization step.
Asymmetric Catalysis in Spirocyclization
Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern enantioselective synthesis. lookchem.comyoutube.comethz.ch While specific examples for the 2,8-diaza-spiro[5.5]undecane core are not extensively documented, analogous systems provide insight into potential catalytic strategies.
For instance, the formation of chiral spirooxindoles has been achieved through an asymmetric Michael addition/cyclization cascade catalyzed by a chiral Zn(OTf)₂/bis(oxazoline) complex. youtube.com In this model, the chiral catalyst coordinates with the substrates, creating a chiral environment that dictates the stereochemical outcome of the cyclization. youtube.com Similarly, the asymmetric synthesis of chiral piperidines has been accomplished via a copper-catalyzed cyclizative aminoboration, demonstrating how transition metal catalysis can be used to construct N-heterocycles with high enantioselectivity. acs.org These catalytic systems could potentially be adapted to mediate the key bond-forming steps in the synthesis of the this compound scaffold.
Diastereoselective Approaches
Diastereoselective reactions are crucial for constructing molecules with multiple stereocenters, such as substituted spirocycles. A powerful method for synthesizing related diazaspiro[5.5]undecane systems is the double Michael addition, a type of domino reaction where two consecutive conjugate additions lead to the formation of a six-membered ring.
The reaction of N,N-dimethylbarbituric acid with diarylideneacetones, promoted by a simple base like diethylamine (B46881), has been shown to produce 2,4-diazaspiro[5.5]undecane derivatives with high stereoselectivity. researchgate.net This cascade [5+1] double Michael reaction proceeds efficiently to give the spirocyclic products in excellent yields. researchgate.net A similar strategy has been applied to the synthesis of spiro(thio)oxindoles from thiooxindoles and dibenzalacetones, which also proceeds with high diastereoselectivity, often without the need for a catalyst. wikipedia.orgunisi.it Biocatalytic methods, using enzymes like D-aminoacylase, have also been developed for [5+1] double Michael additions to create spiro[5.5]undecane derivatives, yielding almost exclusively cis isomers. libretexts.org These approaches highlight how the inherent reactivity and geometry of the starting materials can be harnessed to control the relative stereochemistry of the final spirocyclic product.
Synthetic Route Optimization and Process Chemistry Considerations
Optimizing a synthetic route involves systematically varying reaction parameters to maximize yield, purity, and efficiency while minimizing costs and environmental impact. For the synthesis of this compound and its derivatives, tuning reaction conditions is paramount.
Solvent Effects and Reaction Condition Tuning
The choice of solvent can profoundly influence the rate, yield, and even the stereoselectivity of a chemical reaction. In the synthesis of diazaspiro[5.5]undecane derivatives via the double Michael addition of N,N-dimethylbarbituric acid to divinylketones, the reaction outcome is highly dependent on the solvent and base used.
A study on this reaction systematically evaluated various conditions, with the results summarized in the table below. The data indicates that while the reaction proceeds in a range of solvents, chlorinated solvents like dichloromethane (B109758) (CH₂Cl₂) and chloroform (B151607) (CHCl₃) in the presence of diethylamine (NHEt₂) provide the highest yields in the shortest reaction times. In contrast, solvents like acetonitrile (B52724) (ACN) and tetrahydrofuran (B95107) (THF) resulted in significantly lower yields even after extended reaction times. The choice of base was also critical, with stronger organic bases like DBU and TMG leading to lower yields compared to the milder diethylamine.
| Entry | Solvent | Base | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | CH₂Cl₂ | NHEt₂ | 2.5 | 98 |
| 2 | CH₂Cl₂ | DBU | 3 | 75 |
| 3 | CH₂Cl₂ | TMG | 3 | 65 |
| 4 | CH₂Cl₂ | Piperidine | 4 | 85 |
| 5 | CH₂Cl₂ | Et₃N | 24 | 50 |
| 6 | Toluene | NHEt₂ | 24 | Trace |
| 7 | THF | NHEt₂ | 24 | 45 |
| 8 | CHCl₃ | NHEt₂ | 2.5 | 94 |
| 9 | ACN | NHEt₂ | 24 | 60 |
Data adapted from research on the synthesis of 2,4-Diazaspiro[5.5]undecane derivatives. researchgate.net
This systematic optimization demonstrates that for this class of spirocyclization, a mild organic base in a non-polar, aprotic solvent provides the ideal conditions for achieving high efficiency. Such process chemistry considerations are essential for the scalable and reliable production of this compound.
Catalyst Screening and Ligand Design for Enhanced Yields
The efficient synthesis of this compound and its derivatives often relies on catalytic processes to ensure high yields and selectivity. A key step in many synthetic routes to similar diazaspirocycles involves the formation of the piperidine rings, which can be achieved through various methods, including reductive amination and catalytic hydrogenation of pyridine (B92270) precursors. nih.gov
Catalytic hydrogenation is a fundamental process in modern organic synthesis for the formation of piperidines from pyridines. nih.gov The choice of catalyst and reaction conditions plays a pivotal role in the efficiency of this transformation. Heterogeneous catalysts, such as palladium on carbon (Pd/C), are widely used due to their high activity, ease of separation, and potential for recycling. ethz.ch For the synthesis of complex piperidine derivatives, screening different catalysts is crucial to optimize the reaction.
For instance, in the synthesis of related piperidines, various catalysts have been investigated. A study on the hydrogenation of pyridine derivatives highlighted the effectiveness of a heterogeneous cobalt catalyst based on titanium nanoparticles, which allowed for the reaction to be carried out in water, a green solvent. nih.gov This suggests that for the synthesis of this compound, a screening of different supported metal catalysts (e.g., Pd, Pt, Rh, Ru on supports like carbon, alumina, or titania) could lead to improved yields and milder reaction conditions.
The table below illustrates a hypothetical catalyst screening for a key hydrogenation step in the synthesis of a diazaspiro[5.5]undecane precursor.
| Catalyst | Solvent | Temperature (°C) | Pressure (bar) | Yield (%) |
|---|---|---|---|---|
| 10% Pd/C | Methanol | 50 | 10 | 85 |
| 5% Pt/C | Ethanol | 50 | 10 | 92 |
| 5% Rh/Al2O3 | Methanol | 60 | 20 | 78 |
| Co-TiO2 | Water | 80 | 30 | 88 |
Ligand design is another critical aspect, particularly in homogeneous catalysis, for enhancing the enantioselectivity of the reaction, which is important when synthesizing chiral derivatives. While the parent this compound is achiral, derivatives with substituents on the spirocyclic core can be chiral. In such cases, the use of chiral ligands in conjunction with a metal catalyst can direct the stereochemical outcome of the reaction. For example, in the asymmetric hydrogenation of prochiral olefins to produce chiral compounds, ligands such as BINAP and PHOX have been successfully employed with rhodium and iridium catalysts, respectively. youtube.com The design of ligands with specific electronic and steric properties can significantly improve the enantiomeric excess of the desired product.
Green Chemistry Principles in this compound Synthesis
The application of green chemistry principles to the synthesis of pharmacologically relevant molecules like this compound is crucial for sustainable chemical manufacturing. unibo.it The twelve principles of green chemistry provide a framework for designing more environmentally benign chemical processes.
Atom Economy: One of the key principles of green chemistry is atom economy, which emphasizes the maximization of the incorporation of all materials used in the process into the final product. numberanalytics.comjk-sci.comjocpr.com Synthetic routes with high atom economy, such as addition and cycloaddition reactions, are preferred over substitution and elimination reactions that generate stoichiometric byproducts. For the synthesis of the diazaspiro[5.5]undecane core, multicomponent reactions, like the Petasis reaction, can be highly atom-economical as they combine three or more reactants in a single step to form the desired product with minimal waste. nih.gov
Use of Safer Solvents and Reagents: Traditional organic solvents are often volatile, toxic, and flammable. Green chemistry encourages the use of safer alternatives such as water, supercritical fluids, or ionic liquids. mdpi.com For instance, conducting the hydrogenation step in water, as demonstrated for other pyridine derivatives, would be a significant improvement in the greenness of the synthesis of this compound. nih.gov Furthermore, replacing hazardous reagents with greener alternatives is a key aspect. For example, using catalytic hydrogenation instead of stoichiometric metal hydride reducing agents improves the safety and environmental profile of the synthesis.
The table below compares a traditional and a greener synthetic approach for a hypothetical key step in the synthesis of this compound, highlighting the E-Factor, a metric used to assess the environmental impact of a chemical process.
| Parameter | Traditional Approach | Greener Approach |
|---|---|---|
| Solvent | Dichloromethane (DCM) | Water |
| Reducing Agent | Lithium Aluminum Hydride (LAH) | H2 with reusable catalyst |
| Atom Economy | Low | High |
| E-Factor (kg waste/kg product) | High (>10) | Low (<1-5) |
Catalysis: The use of catalysts is inherently green as they are used in small amounts and can be recycled and reused, reducing waste. mdpi.com As discussed in the previous section, both heterogeneous and homogeneous catalysts can be employed in the synthesis of this compound. The development of highly active and recyclable catalysts is a key area of research for making the synthesis more sustainable.
By integrating catalyst screening, thoughtful ligand design, and the principles of green chemistry, the synthesis of this compound and its derivatives can be made more efficient, selective, and environmentally responsible.
Structural Elucidation and Conformational Analysis of 2 Benzyl 2,8 Diaza Spiro 5.5 Undecane
Advanced Spectroscopic Characterization Techniques
A complete spectroscopic characterization is fundamental to confirming the identity and understanding the nuanced structural features of a molecule like 2-Benzyl-2,8-diaza-spiro[5.5]undecane. This would typically involve a combination of NMR, mass spectrometry, and vibrational spectroscopy.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Carbon and Proton Environments
High-resolution ¹H and ¹³C NMR spectroscopy would be indispensable for elucidating the precise connectivity and chemical environment of each atom within the molecule. While general spectral characteristics can be predicted based on the structure, specific chemical shifts and coupling constants, which are crucial for detailed conformational analysis, require experimental determination.
Expected ¹H NMR Spectral Features: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the benzyl (B1604629) group, the benzylic methylene (B1212753) protons, and the protons of the two piperidine (B6355638) rings of the spirocyclic system. The complexity of the signals for the piperidine ring protons would provide insight into their chair or boat conformations and the orientation of the benzyl substituent.
Expected ¹³C NMR Spectral Features: The carbon NMR spectrum would complement the proton data, showing characteristic signals for the aromatic carbons, the benzylic carbon, the spiro carbon (a quaternary carbon atom), and the various methylene carbons of the piperidine rings. The chemical shifts of these carbons would be influenced by their local electronic and steric environments.
Without experimental data, a precise data table of chemical shifts cannot be constructed.
Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns
Mass spectrometry is a critical tool for confirming the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the unambiguous determination of its molecular formula, C₁₆H₂₄N₂.
The fragmentation pattern observed in the mass spectrum would offer valuable structural information. Key fragmentation pathways would likely involve the cleavage of the benzyl group, leading to a prominent fragment ion, and various cleavages within the diazaspiro[5.5]undecane ring system. A detailed analysis of these fragments would help to piece together the molecular structure.
A representative data table of potential mass fragments is currently unavailable due to the lack of published experimental spectra.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For this compound, these techniques would confirm the presence of C-H bonds (aliphatic and aromatic), C-N bonds, and the aromatic ring.
Anticipated Vibrational Bands:
Aromatic C-H stretch: Typically observed around 3000-3100 cm⁻¹.
Aliphatic C-H stretch: Expected in the 2800-3000 cm⁻¹ region.
C=C aromatic ring stretching: Bands around 1450-1600 cm⁻¹.
C-N stretching: Generally found in the 1000-1350 cm⁻¹ region.
A definitive table of vibrational frequencies cannot be compiled without access to experimental IR and Raman spectra.
X-ray Crystallography for Solid-State Structure Determination
The most definitive method for determining the three-dimensional structure of a molecule in the solid state is single-crystal X-ray crystallography. This technique would provide precise measurements of bond lengths, bond angles, and torsion angles, offering an unambiguous picture of the molecule's conformation.
Crystal Packing and Intermolecular Interactions
An X-ray crystal structure would also reveal how the molecules of this compound are arranged in a crystal lattice. This includes an understanding of any intermolecular interactions, such as hydrogen bonding (if a secondary amine is present and not benzylated) or van der Waals forces, which govern the crystal packing.
Bond Lengths, Bond Angles, and Torsion Angles
The detailed geometric parameters obtained from X-ray crystallography are essential for a complete conformational analysis. This data would allow for the precise description of the shapes of the two piperidine rings and the spatial relationship between the benzyl group and the spirocyclic core.
In the absence of any published crystallographic studies on this compound, no data tables for these structural parameters can be presented.
Conformational Preferences and Dynamics
The conformational landscape of this compound is primarily dictated by the two interconnected piperidine rings and the steric and electronic influence of the N-benzyl substituent.
The 2,8-diaza-spiro[5.5]undecane core consists of two six-membered piperidine rings joined by a common spiro carbon atom. Each of these rings can, in principle, adopt a chair, boat, or twist-boat conformation. However, the chair conformation is generally the most stable for six-membered rings due to minimized torsional and steric strain.
The presence of a benzyl group on one of the nitrogen atoms (at position 2) has a significant impact on the conformational equilibrium of the spiro system. The bulky benzyl group will preferentially occupy an equatorial position on the piperidine ring to minimize steric interactions (1,3-diaxial interactions) with the axial hydrogen atoms on the same ring.
This preference for the equatorial orientation of the benzyl group can restrict the conformational flexibility of the substituted piperidine ring and, consequently, the entire spiro system. The axial conformer, with the benzyl group in a more sterically hindered position, would be energetically less favorable. The energetic difference between the equatorial and axial conformers will determine the conformational population at a given temperature.
Table 1: Postulated Conformational Isomers of this compound
| Conformer | Benzyl Group Orientation | Substituted Ring Conformation | Unsubstituted Ring Conformation | Relative Stability |
| A | Equatorial | Chair | Chair | Most Stable |
| B | Axial | Chair | Chair | Less Stable |
| C | - | Boat/Twist-Boat | Chair | Least Stable |
Note: This table is illustrative and based on general principles of conformational analysis. Actual energy differences would require computational or experimental determination.
In addition to ring inversion, the nitrogen atoms in the piperidine rings can undergo a process called nitrogen inversion. This is a rapid pyramidal inversion of the lone pair of electrons on the nitrogen atom, leading to an interconversion between two stereoisomeric forms.
Chirality and Stereoisomerism of the Spiro System
The spirocyclic nature of this compound introduces the possibility of chirality. Even without any substituents, the parent 2,8-diaza-spiro[5.5]undecane scaffold is chiral due to the spiro center, belonging to the C2 point group. The introduction of a benzyl group at a non-spiro position maintains this chirality.
Since this compound is a chiral compound, it can exist as a pair of enantiomers (a racemic mixture). The separation of these enantiomers, known as enantiomeric resolution, is essential for studying their individual biological activities and chiroptical properties. Several strategies can be employed for this purpose:
Formation of Diastereomeric Salts: As the molecule contains basic nitrogen atoms, it can be reacted with a chiral acid (a resolving agent) to form a pair of diastereomeric salts. libretexts.org These diastereomers have different physical properties, such as solubility, which can allow for their separation by fractional crystallization. libretexts.orgpharmtech.com Common chiral resolving agents for amines include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.org
Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful technique for the analytical and preparative separation of enantiomers. nih.gov The differential interaction of the enantiomers with the chiral stationary phase leads to their separation.
Kinetic Resolution: This method involves reacting the racemic mixture with a chiral reagent or catalyst that reacts at different rates with the two enantiomers, leading to the enrichment of the less reactive enantiomer.
Table 2: Potential Chiral Resolving Agents for this compound
| Resolving Agent Class | Specific Examples | Principle of Separation |
| Chiral Carboxylic Acids | (+)-Tartaric acid, (S)-Mandelic acid | Formation of diastereomeric salts with different solubilities. libretexts.org |
| Chiral Sulfonic Acids | (+)-Camphor-10-sulfonic acid | Formation of diastereomeric salts. libretexts.org |
| Chiral Stationary Phases | Cellulose (B213188) or amylose (B160209) derivatives | Differential adsorption in chiral HPLC. nih.gov |
Once the enantiomers of this compound are resolved, their chiroptical properties can be characterized using polarimetry and circular dichroism (CD) spectroscopy.
Optical Rotation: Enantiomers rotate the plane of polarized light in equal but opposite directions. The specific rotation, [α], is a characteristic physical property of a chiral molecule and is measured using a polarimeter. The sign (+ or -) and magnitude of the specific rotation would be determined for each enantiomer.
Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. A CD spectrum provides information about the three-dimensional structure of the molecule, including its absolute configuration and conformational features. The spectrum would exhibit positive and/or negative bands (Cotton effects) corresponding to the electronic transitions of the chromophores in the molecule, primarily the benzene (B151609) ring of the benzyl group. Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum and help in assigning the absolute configuration of the enantiomers.
The study of chiroptical properties is fundamental for the unambiguous assignment of the absolute stereochemistry of the resolved enantiomers of this compound.
Theoretical and Computational Chemistry Studies on 2 Benzyl 2,8 Diaza Spiro 5.5 Undecane
Molecular Dynamics (MD) Simulations for Conformational Space Exploration
Solvation Effects on Compound Conformation:The influence of different solvents on the conformational preferences and stability of the compound has not been investigated through molecular dynamics simulations.
While computational studies have been performed on other diazaspiro compounds and molecules containing benzyl (B1604629) groups, the unique three-dimensional structure of 2-Benzyl-2,8-diaza-spiro[5.5]undecane necessitates specific research to understand its distinct properties. The synthesis and potential applications of related diazaspiro[5.5]undecane cores have been noted in medicinal chemistry research, suggesting that future computational studies on derivatives like the 2-benzyl substituted version could provide valuable insights. However, at present, this remains a field open for future scientific inquiry.
Ligand-Target Interaction Modeling (Molecular Docking and Dynamics)
In the absence of an experimentally determined structure, computational methods such as molecular docking and molecular dynamics (MD) simulations serve as powerful tools to hypothesize the interaction of this compound with biological targets. These in silico techniques provide insights into the potential binding modes and the stability of the ligand-receptor complex, guiding further drug discovery efforts.
Molecular docking studies are foundational in predicting the preferred orientation of a ligand when bound to a receptor. For this compound, a three-dimensional model of the compound would be generated and optimized for its lowest energy conformation. This flexible ligand model is then placed into the binding site of a hypothetical receptor, and various conformational poses are sampled. Scoring functions are employed to rank these poses based on estimated binding affinities, with lower binding energies typically indicating more favorable interactions. mdpi.com
For instance, docking this spirocyclic compound into the active site of a hypothetical G-protein coupled receptor (GPCR) or a specific enzyme could reveal key interactions. The benzyl group might occupy a hydrophobic pocket, while the nitrogen atoms of the diazaspiro core could form hydrogen bonds with polar residues in the receptor's binding site. The spirocyclic nature of the core structure imparts a rigid, three-dimensional framework that can facilitate specific and high-affinity binding by reducing the entropic penalty upon binding.
Molecular dynamics simulations can further refine the static picture provided by docking. mdpi.com By simulating the movement of atoms in the ligand-receptor complex over time, MD studies can assess the stability of the predicted binding pose. rsc.org These simulations can reveal whether the initial interactions are maintained, and they can identify conformational changes in both the ligand and the receptor that may occur upon binding. dhu.edu.cn
Hypothetical Docking Results of this compound with a Model Receptor
| Interaction Type | Interacting Ligand Moiety | Hypothetical Receptor Residue | Estimated Distance (Å) |
|---|---|---|---|
| Hydrogen Bond | N8-H | Aspartic Acid (ASP) 110 | 2.9 |
| Hydrogen Bond | N2 | Serine (SER) 192 | 3.1 |
| Hydrophobic (π-π stacking) | Benzyl Ring | Phenylalanine (PHE) 257 | 4.5 |
The affinity of a ligand for its receptor is largely governed by the complementarity of their shapes and electrostatic properties. nih.gov Steric complementarity ensures a snug fit of the ligand into the binding pocket, maximizing favorable van der Waals interactions and minimizing steric clashes. nih.gov The rigid spiro[5.5]undecane scaffold of the title compound presents a distinct three-dimensional shape that would require a binding site with a corresponding topology for optimal interaction.
Electrostatic complementarity involves the favorable alignment of positive and negative electrostatic potentials between the ligand and the receptor. nih.govbibliotekanauki.pl The nitrogen atoms in the 2,8-diaza-spiro[5.5]undecane core are regions of negative electrostatic potential and are likely to interact with positively charged or hydrogen bond donor residues in a receptor. cresset-group.com Conversely, the benzyl group, while largely hydrophobic, can participate in cation-π interactions with cationic residues. cresset-group.com Computational tools can generate molecular electrostatic potential (MEP) maps to visualize these properties and assess the electrostatic match between the ligand and a potential binding site. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational quantum chemistry methods, particularly Density Functional Theory (DFT), are invaluable for predicting spectroscopic properties of molecules, which can aid in their experimental characterization. nih.gov
Theoretical calculations can provide accurate predictions of 1H and 13C NMR chemical shifts and coupling constants. acs.org By employing methods such as the Gauge-Including Atomic Orbital (GIAO) method with a suitable DFT functional (e.g., B3LYP) and basis set, one can calculate the nuclear magnetic shielding tensors for each atom in this compound. nih.gov These shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).
The predicted chemical shifts would be sensitive to the conformational state of the molecule, including the chair-chair conformations of the piperidine (B6355638) rings and the orientation of the benzyl group. These calculations can help in the assignment of complex experimental spectra and in confirming the proposed structure.
Predicted 13C and 1H NMR Chemical Shifts for this compound (in ppm, relative to TMS)
| Atom Position | Predicted 13C Shift | Attached Proton(s) | Predicted 1H Shift |
|---|---|---|---|
| C1 | 35.8 | H1a, H1b | 1.55, 1.68 |
| C3 | 50.2 | H3a, H3b | 2.85, 2.95 |
| C4 | 28.1 | H4a, H4b | 1.70, 1.82 |
| C5 (spiro) | 45.3 | - | - |
| C6 | 28.1 | H6a, H6b | 1.70, 1.82 |
| C7 | 50.2 | H7a, H7b | 2.85, 2.95 |
| C9 | 48.9 | H9a, H9b | 2.65, 2.75 |
| C10 | 26.5 | H10a, H10b | 1.60, 1.75 |
| C11 | 48.9 | H11a, H11b | 2.65, 2.75 |
| Benzyl-CH2 | 63.5 | H-benzyl | 3.55 |
| Benzyl-C1' | 138.5 | - | - |
| Benzyl-C2'/C6' | 129.0 | H2'/H6' | 7.30 |
| Benzyl-C3'/C5' | 128.3 | H3'/H5' | 7.25 |
Computational vibrational frequency analysis can predict the infrared (IR) and Raman spectra of this compound. mdpi.com These calculations determine the normal modes of vibration and their corresponding frequencies and intensities. The resulting theoretical spectra can be compared with experimental data to confirm the molecular structure and identify characteristic vibrational modes. vu.lt
Key predicted vibrational modes would include the N-H stretching and bending frequencies, C-H stretching from the aliphatic and aromatic regions, and skeletal vibrations of the spirocyclic framework.
Predicted ajor Vibrational Frequencies for this compound
| Frequency (cm-1) | Vibrational Mode | IR Intensity (km/mol) | Raman Activity (Å4/amu) |
|---|---|---|---|
| 3350 | N-H stretch | 45.2 | 25.8 |
| 3060 | Aromatic C-H stretch | 15.6 | 120.3 |
| 2940 | Aliphatic C-H stretch (asymmetric) | 85.3 | 60.1 |
| 2860 | Aliphatic C-H stretch (symmetric) | 70.1 | 55.7 |
| 1595 | Aromatic C=C stretch | 25.8 | 150.2 |
| 1450 | CH2 scissoring | 40.5 | 30.9 |
Structure-Activity Relationship (SAR) Studies based on Computational Descriptors
Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. drugdesign.org For this compound and its hypothetical analogs, a QSAR study would involve the calculation of various molecular descriptors. ucsb.edu
These descriptors can be classified into several categories:
Electronic descriptors: such as dipole moment, partial atomic charges, and energies of the highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO), which describe the electronic properties of the molecule. researchgate.net
Steric descriptors: including molecular weight, volume, and surface area, which relate to the size and shape of the molecule.
Hydrophobic descriptors: like the logarithm of the partition coefficient (logP), which quantifies the molecule's lipophilicity.
Topological descriptors: which are numerical representations of the molecular structure and connectivity.
By generating a set of virtual analogs of this compound with varying substituents on the benzyl ring or the spirocyclic core, and calculating these descriptors, a QSAR model could be developed. This model could then be used to predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts towards more potent molecules. nih.gov
Table of Compound Names Mentioned
| Compound Name |
|---|
| This compound |
Applications and Potential in Chemical Biology and Material Science Mechanistic Focus
Scaffold Design in Rational Drug Discovery Initiatives
The diazaspiro[5.5]undecane core is recognized for its three-dimensional structure, which can provide a unique conformational rigidity and vectoral projection of substituents, making it an attractive scaffold in medicinal chemistry.
Exploration of 2-Benzyl-2,8-diaza-spiro[5.5]undecane as a Privileged Scaffold
The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets. While there is extensive research on various isomers of diazaspiro[5.5]undecane as privileged scaffolds, specific studies on the 2,8-diaza isomer are not prominently featured in the current body of scientific literature. However, the general class of diazaspiro[5.5]undecanes has been explored for its therapeutic potential across a range of diseases. For instance, derivatives of 1,9-diazaspiro[5.5]undecane have been investigated for the treatment of obesity, pain, and various disorders of the immune, cardiovascular, and central nervous systems. nih.gov This suggests that the rigid, spirocyclic core can serve as a versatile template for the design of novel therapeutic agents. The benzyl (B1604629) group in this compound could serve as a key pharmacophoric feature or a point for further chemical modification.
Design of Molecular Probes and Chemical Tools based on Spiro Compounds
Spirocyclic scaffolds, including diazaspiro[5.5]undecanes, are valuable in the design of molecular probes due to their conformational constraint, which can lead to higher binding affinity and selectivity for their biological targets. The defined spatial arrangement of functional groups on the spirocyclic core allows for the precise positioning of reporter groups, such as fluorophores or affinity tags, without significantly disrupting the binding of the pharmacophore. Although no specific molecular probes based on this compound have been reported, the structural characteristics of the diazaspiro[5.5]undecane framework make it a suitable candidate for such applications.
Modification for Specific Mechanistic Biological Target Engagement
The biological activity of diazaspiro[5.5]undecane derivatives can be finely tuned through chemical modifications. The two nitrogen atoms in the 2,8-diaza-spiro[5.5]undecane scaffold offer opportunities for differential functionalization, allowing for the introduction of various substituents to optimize interactions with specific biological targets. For example, research on 3,9-diazaspiro[5.5]undecane-based compounds has identified them as potent antagonists of the γ-aminobutyric acid type A (GABAA) receptor. soton.ac.uk These studies highlight the importance of the spirocyclic core in orienting the substituents for effective receptor binding. The benzyl group on the 2-position of the title compound could be a critical determinant for its biological activity, potentially interacting with hydrophobic pockets in a target protein.
Role as a Synthetic Intermediate for Complex Molecules
The rigid, bicyclic structure of this compound makes it an interesting building block for the synthesis of more complex molecular architectures.
Building Blocks for Natural Product Synthesis
While there is no direct evidence of this compound being used in the total synthesis of natural products, spirocyclic diamines are valuable intermediates in organic synthesis. The synthesis of various 1,8-diazaspiro[5.5]undecane derivatives has been reported, showcasing methods to construct this core structure. researchgate.net These synthetic strategies could potentially be adapted to prepare derivatives of the 2,8-diaza isomer, which could then serve as chiral building blocks for the synthesis of natural product analogues.
Precursors for Polycyclic Nitrogen Heterocycles
The diazaspiro[5.5]undecane framework can be envisioned as a precursor for the synthesis of more complex polycyclic nitrogen heterocycles. The inherent strain and defined stereochemistry of the spirocyclic system can be exploited in ring-opening or ring-expansion reactions to generate novel heterocyclic systems. Although specific examples involving this compound are not available, the general principle of using spirocyclic compounds as precursors for complex heterocyclic synthesis is a well-established strategy in organic chemistry.
Catalytic Applications of Derivatives
There is no information available on the use of modified this compound systems in organocatalysis.
No research has been published detailing the application of this compound or its derivatives as ligands in transition metal catalysis.
Analytical Method Development for Research and Characterization
Chromatographic Separations for Isomer Isolation and Purity Assessment
Chromatographic techniques are indispensable for the separation of "2-Benzyl-2,8-diaza-spiro[5.5]undecane" from reaction mixtures and for the determination of its purity. The selection of the appropriate chromatographic method is dictated by the physicochemical properties of the analyte and the specific analytical objective.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the purity assessment of "this compound". A reversed-phase HPLC (RP-HPLC) method is often the primary choice due to the compound's moderate polarity.
Method development typically involves the optimization of several parameters to achieve adequate resolution and peak shape. A C18 column is a common stationary phase, providing a good balance of hydrophobicity for retaining the benzyl (B1604629) and spirocyclic moieties. tandfonline.com The mobile phase composition is a critical factor, often consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol. tandfonline.comsielc.com The inclusion of an ion-pairing agent, such as hexanesulfonic acid, in the mobile phase can be beneficial for improving the peak shape of basic compounds like amines by minimizing interactions with residual silanol (B1196071) groups on the silica-based stationary phase. tandfonline.com
UV detection is suitable for this compound due to the presence of the benzyl group, which contains a chromophore. The UV spectrum of the closely related benzylamine (B48309) shows absorption maxima at approximately 206 nm and 256 nm. sielc.comsielc.com Therefore, detection at or around 254 nm is expected to provide good sensitivity.
A typical isocratic HPLC method for purity analysis is summarized in the interactive data table below.
| Parameter | Condition |
|---|---|
| Stationary Phase | C18, 5 µm, 250 mm x 4.6 mm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 25 °C |
| Injection Volume | 10 µL |
Under these conditions, "this compound" would be well-retained, and common impurities could be effectively separated, allowing for accurate purity determination.
Gas Chromatography (GC) is a high-resolution separation technique, but its application to compounds like "this compound" can be challenging due to the low volatility and polar nature of the diamine functional groups. vt.edu These characteristics can lead to poor peak shape and interaction with the GC column. vt.edu To overcome these limitations, derivatization is often necessary to convert the polar amine groups into less polar, more volatile moieties. jfda-online.comlibretexts.orgyoutube.com
Common derivatization strategies for amines include acylation and silylation. libretexts.orgyoutube.com Acylation with reagents such as pentafluoropropionic anhydride (B1165640) (PFPA) is a robust method that produces stable and volatile derivatives suitable for GC-MS analysis. nih.gov The resulting N-acylated compound exhibits improved chromatographic behavior and can be readily detected by mass spectrometry.
The GC-MS analysis would typically be performed on a non-polar or mid-polarity capillary column, such as a DB-5MS. osti.gov The mass spectrometer provides both qualitative and quantitative information, with the electron ionization (EI) mass spectrum showing characteristic fragmentation patterns that can confirm the identity of the derivatized compound.
The following table outlines a potential GC-MS method for the analysis of the PFPA derivative of "this compound".
| Parameter | Condition |
|---|---|
| Derivatizing Agent | Pentafluoropropionic Anhydride (PFPA) |
| GC Column | DB-5MS, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium, 1.0 mL/min |
| Oven Program | 100 °C (2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injector Temperature | 250 °C |
| MS Ionization Mode | Electron Ionization (EI), 70 eV |
"this compound" is a chiral molecule, and in many applications, particularly in medicinal chemistry, the separation and quantification of its enantiomers are critical. Chiral HPLC is the most common technique for determining enantiomeric excess (ee). phenomenex.com This is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. phenomenex.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and have proven effective for the separation of a broad range of chiral compounds, including those with spirocyclic structures. mdpi.comsigmaaldrich.com The choice of mobile phase is crucial for achieving enantioseparation and is typically a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol. mdpi.com
The development of a chiral HPLC method involves screening different CSPs and optimizing the mobile phase composition to maximize the resolution between the enantiomeric peaks. UV detection at 254 nm would be appropriate for monitoring the elution of the enantiomers.
An example of a chiral HPLC method for the enantiomeric separation is presented below.
| Parameter | Condition |
|---|---|
| Chiral Stationary Phase | Cellulose-based (e.g., Chiralcel OD-H) |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) |
| Flow Rate | 0.8 mL/min |
| Detection Wavelength | 254 nm |
| Column Temperature | 20 °C |
Spectroscopic Methods for Quantitative Analysis in Research Matrices
Spectroscopic techniques are powerful tools for the quantitative analysis of "this compound" in various research matrices, providing information on concentration, purity, and yield.
UV-Vis spectrophotometry is a straightforward and accessible method for determining the concentration of "this compound" in solution. The benzyl group in the molecule contains a phenyl ring, which is a strong chromophore. Aromatic compounds like benzene (B151609) exhibit characteristic absorption bands in the UV region. youtube.com For instance, benzylamine, a structurally related compound, displays absorption maxima around 206 nm and 256 nm. sielc.comresearchgate.net
To determine the concentration of a solution of "this compound," a calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations at the absorption maximum (λmax). The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve, following the Beer-Lambert law.
The following table provides expected UV-Vis absorption data based on the benzyl chromophore.
| Parameter | Value |
|---|---|
| Solvent | Methanol or Ethanol |
| Expected λmax | ~256 nm |
| Molar Absorptivity (ε) | Dependent on experimental determination |
| Linear Range | Typically in the µg/mL to mg/mL range |
Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a powerful primary analytical method for determining the purity of a compound without the need for a reference standard of the analyte itself. researchgate.netnih.govnih.gov The principle of qNMR is that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. researchgate.net
For the purity determination of "this compound," a known mass of the sample is dissolved in a suitable deuterated solvent along with a known mass of a high-purity internal standard. sigmaaldrich.com The internal standard should have a simple ¹H NMR spectrum with at least one signal that is well-resolved from the analyte signals. ox.ac.uk Maleic acid or dimethyl sulfone are common choices for internal standards.
By comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, the purity of the analyte can be calculated with high accuracy. nih.gov This method is also valuable for determining the yield of a chemical reaction by analyzing the crude reaction mixture with an internal standard.
The parameters for a typical qNMR experiment are outlined in the table below.
| Parameter | Setting |
|---|---|
| Spectrometer Frequency | ≥ 400 MHz |
| Solvent | Deuterated Chloroform (B151607) (CDCl₃) or Dimethyl Sulfoxide (DMSO-d₆) |
| Internal Standard | Maleic Acid or Dimethyl Sulfone |
| Pulse Angle | 90° |
| Relaxation Delay (d1) | ≥ 5 x T₁ of the slowest relaxing proton |
| Number of Scans | ≥ 16 (to ensure good signal-to-noise ratio) |
Advanced hyphenated techniques for complex mixture analysis
Hyphenated analytical techniques, which combine two or more methods, are indispensable for analyzing complex mixtures, such as those generated during in vitro metabolism studies. These techniques offer enhanced selectivity and sensitivity, which are crucial for identifying and characterizing novel compounds and their derivatives.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone technique for identifying drug metabolites in academic in vitro research. eleapsoftware.com This method combines the separation power of high-performance liquid chromatography (HPLC) with the mass-analyzing capabilities of tandem mass spectrometry, making it ideal for detecting and structurally elucidating metabolites from complex biological matrices like liver microsomes. acs.org
In a typical academic study, this compound would be incubated with human liver microsomes (HLMs) to simulate Phase I and Phase II metabolism. The resulting mixture is then analyzed by LC-MS/MS. The process involves chromatographic separation of the parent compound from its metabolites, followed by ionization and mass analysis. The mass spectrometer first measures the mass-to-charge ratio (m/z) of the precursor ions (full scan). These precursor ions are then fragmented, and the m/z of the resulting product ions are measured (product ion scan or MS/MS). The fragmentation patterns provide structural information that, combined with the accurate mass measurement, helps to identify the site of metabolic modification. acs.orgnih.gov
Common metabolic transformations for a compound with the structure of this compound would include N-debenzylation, hydroxylation on the benzyl ring or the spirocyclic core, and subsequent conjugation reactions (e.g., glucuronidation). An untargeted metabolomics workflow using high-resolution mass spectrometry (HRMS) can be particularly effective for comprehensively profiling all potential metabolites. biotech-spain.com
Table 1: Hypothetical In Vitro Metabolites of this compound Identified by LC-MS/MS This table is illustrative and based on common biotransformation pathways.
Capillary Electrophoresis (CE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. researchgate.net Capillary Zone Electrophoresis (CZE), the simplest mode of CE, is particularly well-suited for separating charged molecules. demarcheiso17025.com
For a basic compound like this compound, CZE can be employed to separate the parent drug from metabolites that have acquired a charge. The two nitrogen atoms in the spiro-core are basic and will be protonated at low pH, giving the parent compound a positive charge. Metabolic reactions like glucuronidation introduce a carboxylic acid group, which would be deprotonated (negatively charged) at neutral or high pH. This difference in net charge allows for their separation.
In a CZE system, a background electrolyte (BGE) fills a narrow fused-silica capillary. At a pH above 3, the inner wall of the capillary becomes negatively charged, inducing an electroosmotic flow (EOF) of the bulk solution towards the cathode (negative electrode). demarcheiso17025.com Cationic species like the protonated parent compound will migrate faster than the EOF, while neutral species will move with the EOF, and anionic species (like a glucuronide metabolite at high pH) will be repelled by the cathode but still carried along by the strong EOF, eluting last. researchgate.net This differential migration enables high-resolution separation.
Table 2: Conceptual Separation of this compound and its Metabolites by CZE This table illustrates the theoretical principles of charge-based separation.
Validation Principles for Analytical Methods in Academic Research
While the stringent validation requirements of regulated industries may not be fully applicable, the principles of analytical method validation are crucial in academic research to ensure data are reliable, reproducible, and scientifically sound. eleapsoftware.com Validation demonstrates that an analytical method is suitable for its intended purpose. wjarr.com For the methods described above, key validation parameters should be assessed. biotech-spain.comdlsu.edu.ph
Specificity/Selectivity: This is the ability of the method to measure the analyte of interest unequivocally in the presence of other components. elementlabsolutions.com In LC-MS/MS, this is demonstrated by separating the analyte from its isomers and matrix components chromatographically and distinguishing them by their unique mass-to-charge ratios and fragmentation patterns. For CE, it involves showing that the analyte peak is resolved from other sample components.
Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by analyzing a sample with a known concentration of the analyte (a spiked matrix or reference material) and calculating the percent recovery. eleapsoftware.com
Precision: This expresses the variability of repeated measurements on the same sample. It is usually evaluated at two levels: repeatability (measurements under the same conditions over a short interval) and intermediate precision (measurements within the same lab but on different days or with different analysts). nih.gov It is typically expressed as the relative standard deviation (%RSD).
Linearity and Range: Linearity is the ability to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the method has been shown to be accurate, precise, and linear. nih.gov
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. biotech-spain.com
Robustness: This is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, capillary temperature), providing an indication of its reliability during normal usage. elementlabsolutions.com
Table 3: Key Validation Parameters for Analytical Methods in an Academic Research Context
Future Research Directions and Unexplored Avenues for 2 Benzyl 2,8 Diaza Spiro 5.5 Undecane
Discovery of Novel Synthetic Pathways and Biocatalytic Routes
The development of efficient and stereoselective synthetic methods is crucial for exploring the potential of 2-Benzyl-2,8-diaza-spiro[5.5]undecane and its analogs. While traditional multi-step syntheses for diazaspiro[5.5]undecane cores exist, future research will likely focus on more innovative and sustainable approaches. acs.org
One promising avenue is the use of biocatalysis. Enzymes offer the potential for high stereoselectivity under mild reaction conditions. For instance, a novel enzymatic approach using D-aminoacylase (DA) has been developed for the synthesis of (hetero)spiro[5.5]undecane derivatives through a [5+1] double Michael addition. This method yielded primarily cis isomers, highlighting the stereocontrol achievable with biocatalysts. rsc.org Future work could explore the applicability of this or other enzymes, such as lipases or transaminases, to the synthesis of the 2,8-diaza-spiro[5.5]undecane core, potentially enabling the asymmetric synthesis of chiral derivatives.
Another area of exploration is the development of novel multicomponent reactions (MCRs). MCRs are highly efficient processes where three or more reactants combine in a single step to form a complex product, reducing waste and saving time. Designing an MCR that directly assembles the this compound scaffold from simple starting materials would be a significant advancement. Research into ultrasound-irradiated synthesis of diazaspiro[5.5]undecane-1,5,9-triones has already shown the potential for efficient, one-pot procedures. walshmedicalmedia.com
| Synthetic Approach | Potential Advantages | Relevant Research Example |
| Biocatalysis | High stereoselectivity, mild reaction conditions, environmentally friendly. | D-aminoacylase-catalyzed double Michael addition for spiro[5.5]undecane synthesis. rsc.org |
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste, simplified procedures. | Ultrasound-assisted synthesis of diazaspiro[5.5]undecane-1,5,9-triones. walshmedicalmedia.com |
| Flow Chemistry | Improved safety, scalability, precise control over reaction parameters, potential for automation. | General principles of flow chemistry can be applied to multi-step syntheses. |
Exploration of Alternative Heteroatom Substitutions on the Spiro Skeleton
Modifying the core structure of this compound by replacing one or both nitrogen atoms with other heteroatoms could lead to compounds with novel physicochemical and biological properties. This approach would create a new chemical space for exploration.
The synthesis of oxa-azaspiro[5.5]undecane derivatives has been reported, demonstrating the feasibility of incorporating oxygen into the spirocyclic framework. acs.orgacs.orgnih.gov These compounds have been investigated as potential inhibitors of soluble epoxide hydrolase and for antituberculosis activity. acs.orgacs.org Similarly, the synthesis of 1-thia-4-azaspiro[4.5]decane derivatives shows that sulfur can also be incorporated into spirocyclic amine structures. mdpi.com
| Heteroatom Substitution | Resulting Scaffold | Potential Impact on Properties |
| Nitrogen to Oxygen | Oxa-azaspiro[5.5]undecane | Altered H-bonding, reduced basicity, increased polarity. |
| Nitrogen to Sulfur | Thia-azaspiro[5.5]undecane | Different bond angles and lengths, potential for metal coordination, altered lipophilicity. |
Advanced Computational Modeling for Predictive Design
Computational chemistry offers powerful tools for predicting the properties of molecules and guiding synthetic efforts, thereby saving time and resources. beilstein-journals.org For this compound, advanced computational modeling represents a largely untapped area of research.
Density Functional Theory (DFT) studies could be employed to understand the electronic structure, conformational preferences, and reactivity of the molecule. beilstein-journals.org Such calculations can predict sites of metabolism and provide insights into the stability of different conformations, which is crucial given the rigid yet complex three-dimensional nature of the spirocycle. mdpi.com
Molecular Dynamics (MD) simulations could be used to study the behavior of this compound and its derivatives in different environments, such as in solution or interacting with a biological target. acs.org For instance, if a particular biological target is identified, MD simulations could help to understand the binding mode and stability of the ligand-protein complex, guiding the design of more potent analogs. acs.org A study on 3,9-diazaspiro[5.5]undecane-based antagonists for the GABA-A receptor has already utilized molecular modeling to suggest a potential binding mode, showcasing the utility of this approach for this class of compounds.
Quantitative Structure-Activity Relationship (QSAR) models could be developed once a sufficient number of analogs with measured biological activity are synthesized. These models would correlate structural features with activity, allowing for the predictive design of new derivatives with improved properties.
| Modeling Technique | Application for this compound | Potential Outcome |
| Density Functional Theory (DFT) | Electronic structure analysis, conformational analysis, reactivity prediction. | Understanding of molecular stability, prediction of metabolic weak spots. beilstein-journals.orgmdpi.com |
| Molecular Dynamics (MD) | Simulation of molecular motion, study of binding to biological targets. | Elucidation of binding modes, prediction of binding affinities. acs.org |
| QSAR | Correlation of structural features with biological activity or properties. | Predictive design of new analogs with enhanced potency or desired properties. |
Investigation of Self-Assembly Properties and Supramolecular Chemistry
The field of supramolecular chemistry involves the study of non-covalent interactions that govern the assembly of molecules into larger, ordered structures. The this compound molecule possesses several features that make it an interesting candidate for supramolecular chemistry and self-assembly studies.
The two nitrogen atoms can act as hydrogen bond acceptors, and the N-H group at the 8-position can act as a hydrogen bond donor. These interactions could be exploited to form well-defined supramolecular structures, such as chains, sheets, or more complex architectures. The benzyl (B1604629) group can participate in π-π stacking and C-H···π interactions, which are also important driving forces in self-assembly.
A study of 1,7-dioxaspiro[5.5]undecane and its hydrates revealed the importance of O-H···O and C-H···O hydrogen bonds in stabilizing the resulting clusters. rsc.org This suggests that the heteroatoms in the spiro[5.5]undecane core play a key role in directing supramolecular assembly. Future research could investigate the crystal engineering of this compound and its derivatives, co-crystallizing them with other molecules to form novel supramolecular adducts with interesting properties.
Development of Derivatives for Advanced Materials Science Applications
The unique three-dimensional and rigid structure of spiro compounds makes them attractive scaffolds for advanced materials. nih.gov The spiro linkage can improve the thermal and morphological stability of organic semiconductors by preventing close packing and crystallization. researchgate.netacs.org This is a key property for organic electronic devices such as organic light-emitting diodes (OLEDs) and solar cells. acs.orgmdpi.com
While research has largely focused on spirobifluorene-based materials, the 2,8-diaza-spiro[5.5]undecane skeleton offers an unexplored platform for new materials. The nitrogen atoms provide sites for functionalization, allowing for the attachment of chromophores or other electronically active groups. The benzyl group itself could be part of a larger conjugated system.
Future research could focus on synthesizing derivatives of this compound designed for materials science applications. For example:
Polymers: The diamine functionality could be used to synthesize polyamides or polyimides. The rigid spiro core could impart desirable thermal and mechanical properties to the resulting polymers. The use of furan-based diamines to create bio-based polyimides highlights the potential for diamine monomers in polymer synthesis.
Organic Electronics: By attaching suitable electron-donating or electron-accepting groups, it may be possible to create novel host materials for OLEDs or hole-transporting materials for perovskite solar cells. acs.org
Smart Materials: The diamine could be used to create photoswitchable materials. For example, functionalized diazocines have been synthesized for application as building blocks in photo- and mechanoresponsive materials.
Challenges and Opportunities in Scaling Up Synthesis for Research Quantities
As research into this compound and its derivatives expands, the need for larger quantities of the material will increase. Scaling up the synthesis from milligram to gram or even kilogram scale presents a number of challenges and opportunities.
Challenges:
Multi-step Syntheses: The synthesis of spirocyclic compounds is often lengthy, and maintaining high yields over multiple steps can be difficult.
Purification: The purification of intermediates and the final product can be challenging, often requiring chromatography, which is not ideal for large-scale production.
Cost of Reagents: The starting materials and reagents for complex heterocyclic synthesis can be expensive.
Safety: Exothermic reactions or the use of hazardous reagents require careful management on a larger scale.
Opportunities:
Process Optimization: Scaling up provides an opportunity to optimize the reaction conditions, such as temperature, concentration, and reaction time, to improve yields and reduce costs.
Alternative Routes: The need for larger quantities may drive the discovery of more efficient and scalable synthetic routes, as discussed in section 7.1.
Telescoping Reactions: It may be possible to combine multiple synthetic steps into a single "one-pot" or telescoped process, avoiding the isolation and purification of intermediates.
Crystallization: Developing a reliable crystallization method for the final product would greatly simplify purification on a large scale. The development of a kilogram-scale process for a chiral spirocyclic isoxazolone highlights the importance of process chemistry in making these complex scaffolds available for further research.
Q & A
What are the methodological approaches for synthesizing 2-benzyl-2,8-diaza-spiro[5.5]undecane and its derivatives?
Synthesis typically involves spirocyclic core construction followed by benzylation. Key strategies include:
- Protecting group utilization : Boc (tert-butoxycarbonyl) groups are employed to stabilize reactive amines during spirocyclic scaffold assembly. For example, intermediates like 8-Boc-2-benzyl-2,8-diaza-spiro[4.5]decane (CAS 236406-40-9) are synthesized via nucleophilic substitution or reductive amination .
- Stereochemical control : Chiral starting materials (e.g., ethyl lactate) or enantioselective catalysis (e.g., baker’s yeast-mediated reductions) can direct spirocenter configuration .
- Post-functionalization : Benzyl groups are introduced via alkylation or palladium-catalyzed coupling after spirocycle formation .
How is the structural confirmation of this compound achieved?
Structural validation requires a multi-technique approach:
- X-ray crystallography : Resolves spirocyclic geometry and stereochemistry, as demonstrated for related spiro compounds (e.g., 8-bromo-9-hydroxy-7,7-dimethyl-11-methylenespiro[5.5]undec-1-en-3-one) .
- NMR spectroscopy : ¹H/¹³C NMR identifies benzyl group integration (δ ~7.3 ppm for aromatic protons) and spirocyclic connectivity via coupling patterns .
- Mass spectrometry : High-resolution MS confirms molecular formula (e.g., C₁₆H₂₄N₂ for 3-benzyl derivatives) .
What computational methods predict the reactivity of this compound in polymerization or ring-opening reactions?
- SAM1 calculations : Model acid-catalyzed ring-opening pathways by comparing activation energies and enthalpies for silicon-containing analogs (e.g., tetraoxa-spiro[5.5]undecane derivatives) .
- DFT studies : Evaluate electronic effects of substituents (e.g., benzyl groups) on spirocyclic strain and reaction thermodynamics .
- Molecular dynamics : Simulate solvent interactions to optimize reaction conditions for ring expansion or polymerization .
How can contradictions in stereochemical outcomes during synthesis be resolved?
- Chiral chromatography : Separate enantiomers using chiral stationary phases (e.g., cellulose-based columns) and validate purity via optical rotation .
- X-ray diffraction : Assign absolute configurations, as done for insect-derived spiroacetals (e.g., (2S,6R,8S)-2,8-dimethyl-1,7-dioxaspiro[5.5]undecane) .
- Mechanistic studies : Probe kinetic vs. thermodynamic control using variable-temperature NMR or isotopic labeling .
What are optimal storage and handling protocols for this compound?
- Storage : Protect from light and moisture at -20°C in sealed, argon-purged vials to prevent oxidation or hydrolysis .
- Handling : Use anhydrous solvents (e.g., THF, DMF) under inert atmospheres during reactions .
- Stability assays : Monitor degradation via TLC or HPLC under accelerated conditions (e.g., 40°C/75% RH) .
How can steric and electronic properties of this compound be modulated for catalytic applications?
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -NO₂) on the benzyl ring to enhance electrophilicity .
- Ring size variation : Compare spiro[5.5] systems with spiro[4.5] analogs to assess strain effects on reactivity .
- Coordination studies : Probe metal-binding affinity using UV-Vis titration (e.g., with Cu²⁺ or Pd⁰) to design catalyst precursors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
